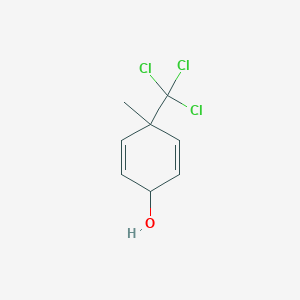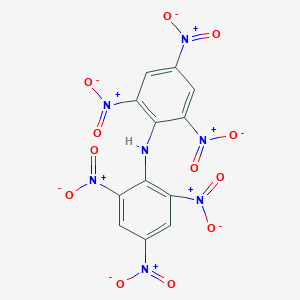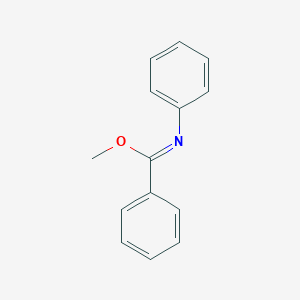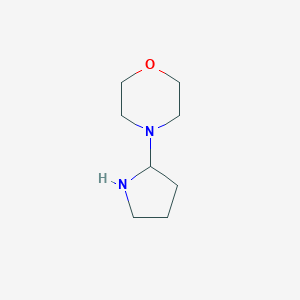
Iodid-Ionophor I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodide ionophore I is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 468 g/mol. The purity is usually 95%.
The exact mass of the compound Iodide ionophore I is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iodide ionophore I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodide ionophore I including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
ISEs, einschließlich derer, die Iodid-Ionophor I verwenden, werden zur Bestimmung von Ionen in Umweltwasserproben verwendet . Sie helfen bei der Überwachung der Wasserqualität, indem sie das Vorhandensein bestimmter Ionen nachweisen .
Klinische Anwendungen
Im medizinischen Bereich werden ISEs zum Nachweis von Ionen in biologischen Flüssigkeiten verwendet . Dies ist entscheidend für die Diagnose und Überwachung verschiedener Gesundheitszustände .
Lebensmittelqualitätskontrolle
ISEs werden auch in der Lebensmittelindustrie zur Bestimmung von Ionen in Lebensmittelproben verwendet . Dies trägt dazu bei, die Sicherheit und Qualität von Lebensmitteln zu gewährleisten .
Urin-Jod-Assays
Auf this compound basierende potentiometrische Jodidsensoren sind für Urin-Jod-Assays bestens geeignet . Urin-Jod ist ein biochemischer Marker für die Kontrolle von Jodmangelkrankheiten .
Biotechnologie
In der Biotechnologie werden Ionophore verwendet, um die Rolle von Schlüssel-Ionen in der Zelle zu modulieren oder zu verstärken . Dies ist entscheidend für verschiedene biotechnologische Anwendungen
Wirkmechanismus
Target of Action
Iodide ionophores, like Iodide Ionophore I, primarily target biological membranes . These ionophores are complex natural products known to transport various cations across biological membranes . They are typically grouped as having similar functions, despite the fact that they significantly differ in structure .
Biochemische Analyse
Biochemical Properties
Iodide Ionophore I interacts with several biomolecules, including enzymes and proteins, to facilitate the transport of iodide ions. It is highly selective and sensitive to iodide, making it an essential tool in biochemical assays . The compound’s interaction with these biomolecules is primarily through the formation of complexes, which are then transported across biological membranes .
Cellular Effects
Iodide Ionophore I has a profound impact on various types of cells and cellular processes. It influences cell function by altering the concentration gradient for ions in microorganisms, which can disrupt the membrane potential and exhibit cytotoxic properties . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Iodide Ionophore I involves the formation of complexes with ions, which are then transported across biological membranes . This process is facilitated by the compound’s lipophilic nature, which prevents it from being leached from the membrane upon exposure to aqueous solutions . The compound can also affect gene expression and enzyme activity, contributing to its overall effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iodide Ionophore I can change over time. The compound exhibits high selectivity and sensitivity to iodide, making it suitable for assays involving large populations . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Iodide Ionophore I can vary with different dosages in animal models. For instance, ionophores have been used in cattle diets to alter ruminal fermentation dynamics and improve feed efficiency . Species-specific variability exists in the median lethal dose for ionophores, indicating potential toxic or adverse effects at high doses .
Metabolic Pathways
Iodide Ionophore I is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . The compound’s primary role is as a constituent of thyroid hormones, which control basal metabolism, growth, and development .
Transport and Distribution
Iodide Ionophore I is transported and distributed within cells and tissues through various transporters. It is principally transported by the sodium iodide symporter (NIS) and by the anion exchanger PENDRIN . The compound’s effects on its localization or accumulation are also significant .
Subcellular Localization
The subcellular localization of Iodide Ionophore I and its effects on activity or function are crucial. The compound is predominantly found at the plasma membrane in some organisms, while it is intracellular in others . This localization can influence the compound’s activity and function .
Eigenschaften
IUPAC Name |
[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXOZDYAIYMJBU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14039-00-0 |
Source


|
| Record name | Iodide ionophore I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)



